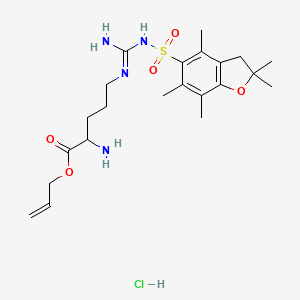

H-D-Arg(Pbf)-allyl ester HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O5S.ClH/c1-7-11-30-20(27)17(23)9-8-10-25-21(24)26-32(28,29)19-14(3)13(2)18-16(15(19)4)12-22(5,6)31-18;/h7,17H,1,8-12,23H2,2-6H3,(H3,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGBWYKSQZNCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC=C)N)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What is the role of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group in H-D-Arg(Pbf)-allyl ester HCl during peptide synthesis?

- Methodological Answer : The Pbf group protects the guanidine moiety of arginine during solid-phase peptide synthesis (SPPS) to prevent undesired side reactions, such as nucleophilic attacks or oxidation. Its stability under acidic conditions (e.g., TFA cleavage) allows selective removal after peptide assembly. The allyl ester protects the C-terminal carboxylic acid, enabling orthogonal deprotection via palladium-catalyzed methods .

Q. How is this compound synthesized, and what are the critical quality control steps?

- Methodological Answer : The compound is typically synthesized via coupling reactions between protected arginine derivatives and allyl alcohol-activated carboxyl groups. For example, in , (R)- or (S)-acid precursors are coupled with Pbf-protected arginine allyl ester HCl using carbodiimide-based coupling agents (e.g., EDCI/HOBt). Critical quality control steps include:

- TLC monitoring to confirm reaction completion.

- 1H NMR to verify diastereomeric purity and structural integrity.

- Yield optimization (e.g., 73% yield reported in ) through solvent selection (THF or CH₂Cl₂) and temperature control .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- TLC : Monitors reaction progress and purity using solvent systems like ethyl acetate/hexane.

- 1H/13C NMR : Confirms the presence of allyl ester protons (δ ~4.5–5.5 ppm) and Pbf-group methyl signals (δ ~1.2–2.0 ppm).

- HRMS : Validates molecular weight and isotopic patterns.

- HPLC : Assesses purity post-purification (e.g., silica gel chromatography) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize diastereomer formation?

- Methodological Answer : Diastereomer formation often arises from racemization during coupling. Strategies include:

- Using low-temperature reactions (0–4°C) to reduce base-induced epimerization.

- Employing Hünig’s base (DIPEA) instead of stronger bases like triethylamine.

- Incorporating chiral auxiliaries or enantiopure starting materials (e.g., (R)- or (S)-acids in ).

- Post-synthesis separation via preparative HPLC or diastereomeric crystallization .

Q. What challenges arise when analyzing the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic conditions : The allyl ester is stable to TFA (used in SPPS) but may hydrolyze under prolonged exposure to strong acids (e.g., HCl).

- Basic conditions : The Pbf group is labile in basic media, leading to premature deprotection. Stability studies should use pH-controlled degradation experiments monitored by LC-MS to identify breakdown products (e.g., free arginine or allyl alcohol) .

Q. How does the choice of coupling reagent impact the efficiency of incorporating this compound into peptide chains?

- Methodological Answer :

- EDCI/HOBt : Standard for carbodiimide-mediated coupling; yields ~70–80% but may require extended reaction times.

- BOP or PyBOP : Enhances coupling efficiency for sterically hindered residues but risks forming toxic byproducts (e.g., HMPA).

- DIC/Oxyma : Minimizes racemization and is preferred for sensitive peptides.

- Validation via Kaiser test or LC-MS ensures complete coupling before proceeding .

Q. What strategies mitigate residual allyl alcohol contamination in this compound, and how is this quantified?

- Methodological Answer : Residual allyl alcohol (a genotoxic impurity) must be <0.1% per regulatory guidelines (). Mitigation involves:

- Pd-mediated deprotection : Catalyzes allyl ester removal without generating free alcohol.

- Post-synthesis washes : Use of aqueous buffers (pH 7–8) to extract residual alcohol.

- GC-MS quantification : Calibrated against standards to detect trace levels .

Q. How can researchers correlate the stereochemical configuration of this compound with its bioactivity in peptide-based inhibitors?

- Methodological Answer :

- Diastereomer resolution : Separate (R)- and (S)-configured intermediates via chiral HPLC.

- In vitro assays : Compare activity of resolved diastereomers in target systems (e.g., insulin-degrading enzyme inhibition in ).

- Molecular docking : Model interactions between the D-Arg configuration and enzyme active sites to rationalize activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.